(E)-3-(4-(3-chlorophenyl)piperazin-1-yl)-2-tosylacrylonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-3-(4-(3-chlorophenyl)piperazin-1-yl)-2-tosylacrylonitrile is a synthetic organic compound characterized by the presence of a piperazine ring substituted with a 3-chlorophenyl group and a tosylacrylonitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(4-(3-chlorophenyl)piperazin-1-yl)-2-tosylacrylonitrile typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through a diol-diamine coupling reaction catalyzed by ruthenium(II) complexes.
Substitution with 3-Chlorophenyl Group: The piperazine ring is then substituted with a 3-chlorophenyl group using a palladium-catalyzed amination reaction under aerobic conditions.
Addition of Tosylacrylonitrile Moiety: The final step involves the addition of the tosylacrylonitrile moiety to the substituted piperazine ring through a visible-light-promoted decarboxylative annulation protocol.
Industrial Production Methods
Industrial production of this compound may involve scaling up the above synthetic routes using continuous flow reactors to ensure consistent quality and yield. The use of eco-friendly solvents and catalysts is also considered to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
(E)-3-(4-(3-chlorophenyl)piperazin-1-yl)-2-tosylacrylonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the tosylacrylonitrile moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of corresponding amines or alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(E)-3-(4-(3-chlorophenyl)piperazin-1-yl)-2-tosylacrylonitrile has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects in treating neurological disorders.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of (E)-3-(4-(3-chlorophenyl)piperazin-1-yl)-2-tosylacrylonitrile involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Properties
IUPAC Name |
(E)-3-[4-(3-chlorophenyl)piperazin-1-yl]-2-(4-methylphenyl)sulfonylprop-2-enenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClN3O2S/c1-16-5-7-19(8-6-16)27(25,26)20(14-22)15-23-9-11-24(12-10-23)18-4-2-3-17(21)13-18/h2-8,13,15H,9-12H2,1H3/b20-15+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPAWOLIYDYGTDK-HMMYKYKNSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C(=CN2CCN(CC2)C3=CC(=CC=C3)Cl)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)/C(=C/N2CCN(CC2)C3=CC(=CC=C3)Cl)/C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.